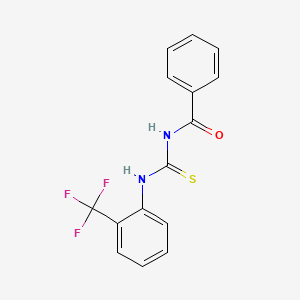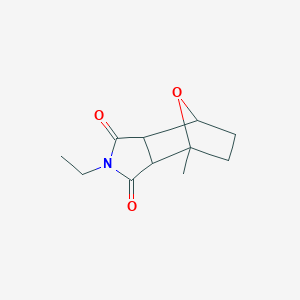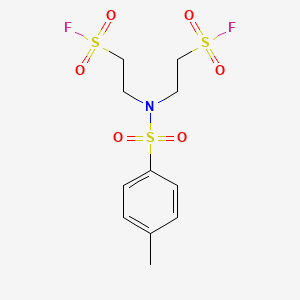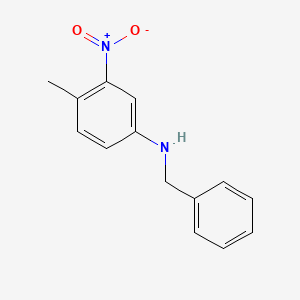
N-(4-Methyl-3-nitrophenyl)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-3-nitrophenyl)benzylamine is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol It is characterized by the presence of a benzylamine group attached to a nitrophenyl ring, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-3-nitrophenyl)benzylamine typically involves the nucleophilic substitution reaction of benzylamine with a nitro-substituted aromatic compound. One common method is the reaction of 4-methyl-3-nitrobenzyl chloride with benzylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methyl-3-nitrophenyl)benzylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzylamine group can participate in substitution reactions, such as the formation of N-substituted derivatives through reactions with alkyl halides or acyl chlorides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: N-(4-Methyl-3-aminophenyl)benzylamine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Oxidation: N-(4-Carboxy-3-nitrophenyl)benzylamine.
Aplicaciones Científicas De Investigación
N-(4-Methyl-3-nitrophenyl)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Methyl-3-nitrophenyl)benzylamine largely depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the benzylamine moiety can form hydrogen bonds and other interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylphenyl)benzylamine: Lacks the nitro group, resulting in different reactivity and applications.
N-(3-Nitrophenyl)benzylamine:
N-(4-Methyl-3-nitrophenyl)ethylamine: Similar structure but with an ethylamine group instead of benzylamine, leading to variations in reactivity and applications.
Uniqueness
N-(4-Methyl-3-nitrophenyl)benzylamine is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which imparts distinct chemical properties.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
N-benzyl-4-methyl-3-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-8-13(9-14(11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Clave InChI |
PZHYWYXHNFFMRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)

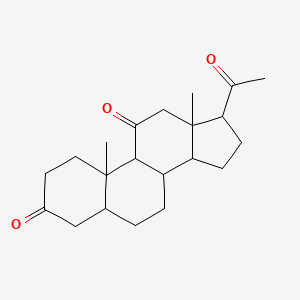

![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)


